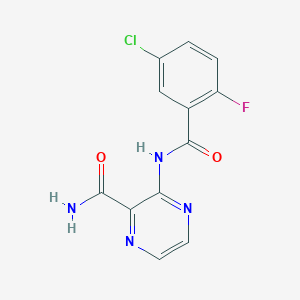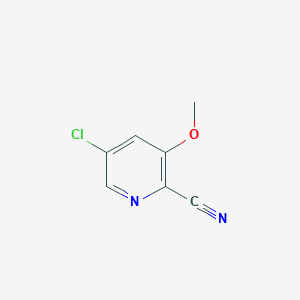
5-Chloro-3-methoxypicolinonitrile
Vue d'ensemble
Description
5-Chloro-3-methoxypicolinonitrile is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methoxypicolinonitrile consists of a pyridine ring with a chlorine atom at the 5th position and a methoxy group at the 3rd position . The nitrile group is attached to the 2nd position of the pyridine ring .Applications De Recherche Scientifique
1. Anti-Tobacco Mosaic Virus (TMV) Activity
- Summary of Application: This compound has been used in the design and synthesis of a series of novel pyrazole amide derivatives, which target the TMV PC protein . These derivatives have shown promising activity against the tobacco mosaic virus (TMV).
- Methods of Application: The derivatives were synthesized by the reactions of 5-chloro-1-aryl-3-methyl-1 H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1 H-pyrazole-4-carbonitriles .
- Results or Outcomes: Preliminary bioassays indicated that all the compounds acted against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes at 500 μg/mL . Especially, compound 3p showed the most potent biological activity against TMV compared to ningnanmycin .
2. Antimicrobial Activity
- Summary of Application: “5-Chloro-3-methoxypicolinonitrile” has been used in the synthesis of transition metal complexes of N-(5-chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine (H2L), an ONO type tridentate ligand . These complexes have shown antimicrobial activity.
- Methods of Application: The transition metal complexes were synthesized and characterized by elemental analysis, magnetic moment, molar conductivity, TGA, NMR, IR, UV-vis. and ESI-MS spectral techniques .
- Results or Outcomes: The Ni(II) and Co(II) complexes exhibit considerable selective activity on S. epidermidis and C. albicans whereas the ligand has no activity on the microorganisms . In addition, the Cr(III) complex shows antibacterial activity toward S. epidermidis and the Zn(II) complex has antifungal activity on C. albicans .
3. Antiviral Activity
- Summary of Application: Indole derivatives, which can be synthesized using “5-Chloro-3-methoxypicolinonitrile”, have shown various biological activities, including antiviral activity .
- Methods of Application: The derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate showed inhibitory activity against influenza A .
- Results or Outcomes: The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
4. Antimicrobial Activity
- Summary of Application: Quinoline derivatives, which can be synthesized using “5-Chloro-3-methoxypicolinonitrile”, have shown good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application: The derivatives were synthesized and characterized by various techniques .
- Results or Outcomes: Most quinoline derivatives exhibit good antimicrobial activity against various microbial species .
5. Anti-Inflammatory Activity
- Summary of Application: Indole derivatives, which can be synthesized using “5-Chloro-3-methoxypicolinonitrile”, have shown various biological activities, including anti-inflammatory activity .
- Methods of Application: The derivatives were prepared and reported as anti-inflammatory agents .
- Results or Outcomes: The compound showed inhibitory activity against inflammation .
6. Anticancer Activity
- Summary of Application: Quinoline derivatives, which can be synthesized using “5-Chloro-3-methoxypicolinonitrile”, have shown good anticancer activity .
- Methods of Application: The derivatives were synthesized and characterized by various techniques .
- Results or Outcomes: Most quinoline derivatives exhibit good anticancer activity .
Propriétés
IUPAC Name |
5-chloro-3-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZFAJEXKQYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methoxypicolinonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

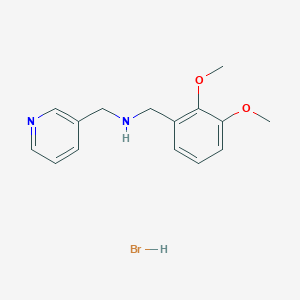
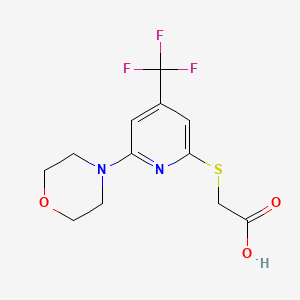
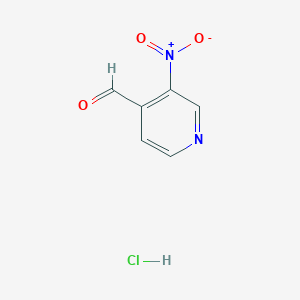

![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1431279.png)
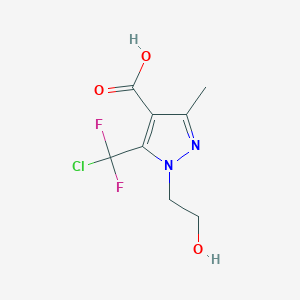
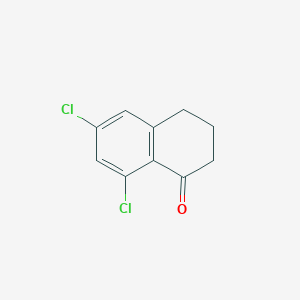
![Methyl 3H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1431288.png)
![Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester](/img/structure/B1431289.png)
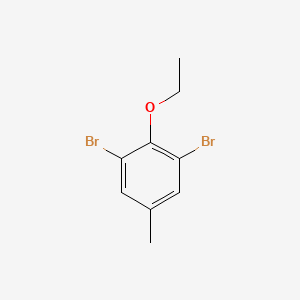
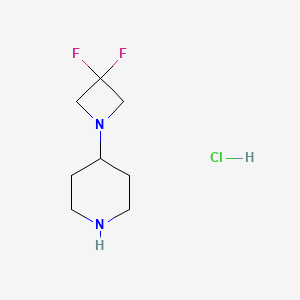
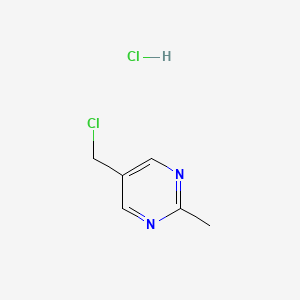
![[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene](/img/structure/B1431295.png)
